molecular formula C17H17N5O3 B12186698 2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12186698
M. Wt: 339.3 g/mol
InChI Key: DQFYFIIRKYBRIW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxybenzoyl chloride with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction can produce methoxyphenylamines.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy and tetrazole groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
  • 2-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
  • 2-(2-methoxyphenyl)-N-[4-methoxyphenyl]acetamide

Uniqueness

2-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both methoxy and tetrazole groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5O3/c1-24-15-6-4-3-5-12(15)9-17(23)19-13-7-8-16(25-2)14(10-13)22-11-18-20-21-22/h3-8,10-11H,9H2,1-2H3,(H,19,23)

InChI Key

DQFYFIIRKYBRIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2OC)N3C=NN=N3

Origin of Product

United States

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